molecular formula C14H16O3 B1670604 Dihydrokavain CAS No. 587-63-3

Dihydrokavain

Cat. No. B1670604
CAS RN: 587-63-3
M. Wt: 232.27 g/mol
InChI Key: VOOYTQRREPYRIW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrokavain is one of the six major kavalactones found in the kava plant . It contributes significantly to the anxiolytic effects of kava . It bears some structural similarity to the strobilurins and has some fungicidal activity . An analogue of the molecule was also shown to improve glycemic control by modulating AMPK target genes expression in fruit flies .


Synthesis Analysis

Dihydrokavain can be synthesized from D-malic acid using the same sequences of reactions . It can also be obtained by synthesis or isolation from Alpinia zerumbet . It is synthesized very conveniently by asymmetric pathways, whereas its simple chemical structure facilitates the synthesis of Dihydrokavain derivatives by HCl hydrolysis .


Molecular Structure Analysis

The molecular formula of Dihydrokavain is C14H16O3 . Its molecular weight is 232.28 . It has a double-bond linkage at positions 5,6 and the absence of a double-bond linkage at positions 7,8 .


Chemical Reactions Analysis

Three of the five proposed intermediates in the hydroxylation process of Dihydrokavain appear stable, suggesting they may play significant roles in the hydroxylation process .


Physical And Chemical Properties Analysis

Dihydrokavain has a molecular formula of C14H16O3 and a molecular weight of 232.28 .

Scientific Research Applications

Psychoactive Properties

  • Scientific Field : Pharmacology
  • Application Summary : Kava (Piper methysticum), which contains Dihydrokavain, has been widely consumed for many years in the South Pacific Islands and displays psychoactive properties, especially soothing and calming effects . This plant has been used in Western countries as a natural anxiolytic in recent decades .
  • Methods of Application : The plant is consumed directly, and the psychoactive properties are believed to be due to several of its components, including Dihydrokavain .
  • Results or Outcomes : Kava has been used to treat symptoms associated with depression, menopause, insomnia, and convulsions, among others .

Anticancer Properties

  • Scientific Field : Oncology
  • Application Summary : The chemotherapeutic/chemopreventive potential of kava against cancer has been suggested . Both in vitro and in vivo studies have evaluated the effects of flavokavains, kavalactones and/or kava extracts in different cancer models .
  • Methods of Application : The methods of application involve the use of kava extracts and kavalactones in both in vitro and in vivo studies .
  • Results or Outcomes : The studies showed the induction of apoptosis, cell cycle arrest and other antiproliferative effects in several types of cancer, including breast, prostate, bladder, and lung .

Traditional Herbal Medicine

  • Scientific Field : Ethnobotany
  • Application Summary : Dihydro-5,6-dehydrokavain (DDK) is the major and most promising component of the tropical plant Alpinia zerumbet (shell ginger), a species of the ginger family Zingiberaceae . Alpinia zerumbet is known for its human use as a traditional herbal medicine, food, and dietary supplement .
  • Methods of Application : The plant is consumed directly, and the beneficial properties are believed to be due to several of its components, including DDK .
  • Results or Outcomes : The plant is widely used in the tropics for its beneficial properties .

Safety And Hazards

Dihydrokavain is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOYTQRREPYRIW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)O[C@H](C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8033433
Record name Dihydrokavain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrokawain

CAS RN

587-63-3
Record name Dihydrokavain
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrokawain
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrokavain
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydrokavain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROKAWAIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW8ZGW9XRZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydrokavain
Reactant of Route 2
Reactant of Route 2
Dihydrokavain
Reactant of Route 3
Dihydrokavain
Reactant of Route 4
Reactant of Route 4
Dihydrokavain
Reactant of Route 5
Reactant of Route 5
Dihydrokavain
Reactant of Route 6
Dihydrokavain

Citations

For This Compound
752
Citations
RC Mason - 1954 - minds.wisconsin.edu
вы митевог в одного амвая ег из бока воине ьте това зало, а им. гост о the Piper aethyetteuв рав. оргераге а акжtcatios ветегера, тия агик, совоау кома в ката, о катаната, и …
Number of citations: 0 minds.wisconsin.edu
ZH Israili, EE Smissman - The Journal of Organic Chemistry, 1976 - ACS Publications
The synthesis of kavain, dihydrokavain, and a number of new analogues of kava pyrones is described. Kavain and dihydrokavain were synthesized by a modification of the Reformatsky …
Number of citations: 59 pubs.acs.org
CS Yuan, L Dey, A Wang, S Mehendale, JT Xie… - Planta …, 2002 - thieme-connect.com
… with kavalactones or dihydrokavain significantly decreased the NTS inhibitory effects induced by GABA A agonist, indicating interactions of kavalactones or dihydrokavain with ligand-…
Number of citations: 45 www.thieme-connect.com
J Friese, J Gleitz - Planta medica, 1998 - thieme-connect.com
The mode of action of the kava pyrones, kavain, dihydrokavain and dihydromethysticin on the specific binding of [3 H]-batrachotoxinin-A 20-α-benzoate to epitope 2 of voltage-…
Number of citations: 22 www.thieme-connect.com
FB Block - 1959 - search.proquest.com
… and dihydropyrone moiety, only one, dihydrokavain, has been shown to produce the … make dihydrokavain a substance worthy of synthesis. The only reported synthesis of dihydrokavain […
Number of citations: 0 search.proquest.com
M Eskici, A Karanfil, MS Özer, Y Kabak… - Synthetic …, 2018 - Taylor & Francis
… dihydrokavain [Citation14] but only limited protocols are available for asymmetric synthesis of (S)-dihydrokavain … Literature strategies for asymmetric synthesis of dihydrokavain include …
Number of citations: 11 www.tandfonline.com
FD Wang, JM Yue - 2005 - Wiley Online Library
… (R)-(–)-dihydrokavain in 10 steps with an overall yield of 20 % … The absolute stereochemistry of (S)-(+)-dihydrokavain was … (+)-dihydrokavain and (R)-(–)-dihydrokavain by total synthesis …
F Tarbah, H Mahler, B Kardel, W Weinmann… - … of Chromatography B, 2003 - Elsevier
… and p-hydroxy-7,8-dihydrokavain) in serum and urine was developed and validated. The … , except for p-hydroxy-7,8-dihydrokavain, which was found in urine only. Confirmation of the …
Number of citations: 40 www.sciencedirect.com
SRR Kanumuri, J Mamallapalli, R Nelson… - Journal of …, 2022 - Elsevier
… Both dihydrokavain and dihydromethysticin were absorbed faster than the others. Similar profiles were observed with TID dosing during the first 4 h (prior to dosing the second capsule). …
Number of citations: 2 www.sciencedirect.com
TD Xuan, R Teschke - Molecules, 2015 - mdpi.com
… Among the seven major kavalactones, there are four different categories, types AD [9]: to type A belong the kavalactones dihydromethysticin and 7,8-dihydrokavain; to type B kavain and …
Number of citations: 28 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.